molecular formula C11H18O B6253618 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers CAS No. 678981-60-7

8-methylspiro[4.5]decan-1-one, Mixture of diastereomers

Cat. No.: B6253618
CAS No.: 678981-60-7
M. Wt: 166.3
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Description

8-Methylspiro[4.5]decan-1-one, mixture of diastereomers, is a spirocyclic ketone compound. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, in this case, a carbon atom. The presence of a spiro center often imparts unique chemical and physical properties to the compound. This particular compound is notable for its mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of 8-methylspiro[4.5]decan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the efficient production of this compound.

Types of Reactions:

    Oxidation: 8-Methylspiro[4.5]decan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether or tetrahydrofuran.

Major Products:

    Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.

    Reduction: Secondary alcohols.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

8-Methylspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its spirocyclic structure which can interact uniquely with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials, where its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 8-methylspiro[4.5]decan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can fit into enzyme active sites or receptor binding pockets in a unique manner, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    Spiro[4.5]decan-1-one: Lacks the methyl group at the 8-position, which can significantly alter its chemical and biological properties.

    8-Methylspiro[4.5]decan-2-one: The position of the ketone group is different, leading to different reactivity and applications.

    Spiro[4.5]decan-1-ol:

Uniqueness: 8-Methylspiro[4.5]decan-1-one is unique due to the presence of the methyl group at the 8-position and the spirocyclic structure, which together confer distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

678981-60-7

Molecular Formula

C11H18O

Molecular Weight

166.3

Purity

95

Origin of Product

United States

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